molecular formula C16H19NO4 B8138357 1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE

1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE

Cat. No.: B8138357
M. Wt: 289.33 g/mol
InChI Key: XADNEGWGBOVQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE is a complex organic compound that features a cyclobutane ring fused with an azetidine ring The benzyloxycarbonyl group is attached to the azetidine ring, making it a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclobutane Ring: The cyclobutane ring can be introduced via cycloaddition reactions.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it valuable for the development of new synthetic methodologies.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with specific sites. The cyclobutane and azetidine rings provide rigidity and unique spatial orientation, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid
  • 1-[(Benzyloxy)carbonyl]-3-oxoazetidine
  • 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE is unique due to the presence of both a cyclobutane ring and an azetidine ring, along with the benzyloxycarbonyl group. This combination of structural features provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(1-phenylmethoxycarbonylazetidin-3-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(19)13-6-12(7-13)14-8-17(9-14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADNEGWGBOVQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.